N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
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Overview
Description
N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C20H23N5OS This compound is notable for its unique structure, which includes a cyclopentyl group, a pyrazolyl group, and a phthalazinyl group connected via a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Phthalazinyl Intermediate: The phthalazinyl group is synthesized separately, often involving the reaction of phthalic anhydride with hydrazine derivatives.
Coupling Reaction: The pyrazolyl and phthalazinyl intermediates are then coupled using a sulfanyl-acetamide linkage. This step typically requires the use of a coupling agent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl and phthalazinyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antipromastigote agent, with studies indicating its activity against certain parasitic infections.
Biological Research: It is used in molecular simulation studies to understand its binding interactions with biological targets.
Industrial Chemistry: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in antipromastigote activity, the compound fits into the active site of the target enzyme, characterized by lower binding free energy . This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide: Unique due to its specific combination of functional groups.
N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide: Similar pyrazolyl group but lacks the phthalazinyl and cyclopentyl groups.
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl compounds: Share the pyrazolyl structure but differ in other functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyclopentyl group, a pyrazolyl group, and a phthalazinyl group connected via a sulfanyl-acetamide linkage. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-13-11-14(2)25(24-13)19-16-9-5-6-10-17(16)20(23-22-19)27-12-18(26)21-15-7-3-4-8-15/h5-6,9-11,15H,3-4,7-8,12H2,1-2H3,(H,21,26) |
InChI Key |
YBXCAINCJZVIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C |
Origin of Product |
United States |
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